![molecular formula C9H11N3O2S B14622353 [(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14622353.png)
[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarbothioamide, 2-[1-(2,4-dihydroxyphenyl)ethylidene]- is a chemical compound known for its diverse applications in scientific research and industry. This compound consists of 11 hydrogen atoms, 9 carbon atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . It is recognized for its unique structure and potential in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
Hydrazinecarbothioamide, 2-[1-(2,4-dihydroxyphenyl)ethylidene]- can be synthesized through the condensation reaction of an appropriate hydrazide with 2,4-dihydroxybenzaldehyde. The reaction typically occurs in a molar ratio of 1:1 in methanol or ethanol . This method ensures the formation of the desired hydrazone derivative with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The use of automated and controlled reaction conditions ensures the consistent quality and yield of the compound.
化学反応の分析
Types of Reactions
Hydrazinecarbothioamide, 2-[1-(2,4-dihydroxyphenyl)ethylidene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents like methanol and ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may produce oxides, while reduction can yield hydrazine derivatives.
科学的研究の応用
Hydrazinecarbothioamide, 2-[1-(2,4-dihydroxyphenyl)ethylidene]- has numerous applications in scientific research:
Chemistry: It is used in the synthesis of various hydrazone derivatives and as a reagent in organic synthesis.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which Hydrazinecarbothioamide, 2-[1-(2,4-dihydroxyphenyl)ethylidene]- exerts its effects involves targeting specific molecular pathways. For example, in anticancer research, it has been shown to modulate the PI3K/Akt/mTOR signaling pathway, leading to the inhibition of tumor survival, induction of apoptosis, and cell cycle arrest . This compound’s ability to interact with key enzymes and proteins makes it a valuable tool in therapeutic research.
類似化合物との比較
Hydrazinecarbothioamide, 2-[1-(2,4-dihydroxyphenyl)ethylidene]- can be compared with other similar compounds, such as:
Thiosemicarbazide: Known for its use in the synthesis of hydrazones and its biological activities.
Isothiosemicarbazide: Another derivative with similar chemical properties and applications.
N-Aminothiourea: Used in various chemical reactions and known for its reactivity.
The uniqueness of Hydrazinecarbothioamide, 2-[1-(2,4-dihydroxyphenyl)ethylidene]- lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in research and industry .
特性
分子式 |
C9H11N3O2S |
|---|---|
分子量 |
225.27 g/mol |
IUPAC名 |
[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C9H11N3O2S/c1-5(11-12-9(10)15)7-3-2-6(13)4-8(7)14/h2-4,13-14H,1H3,(H3,10,12,15)/b11-5+ |
InChIキー |
JPXZIJSSSDPDTE-VZUCSPMQSA-N |
異性体SMILES |
C/C(=N\NC(=S)N)/C1=C(C=C(C=C1)O)O |
正規SMILES |
CC(=NNC(=S)N)C1=C(C=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester](/img/structure/B14622274.png)
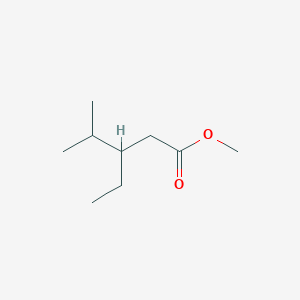
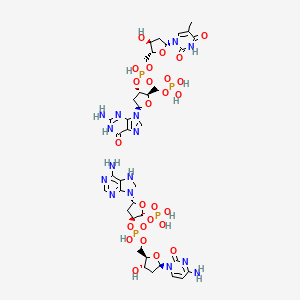

![2,2'-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol)](/img/structure/B14622295.png)
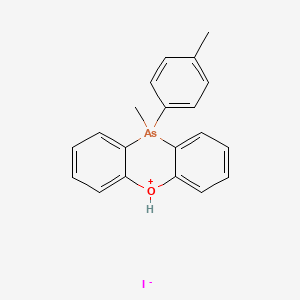

![3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one](/img/structure/B14622326.png)


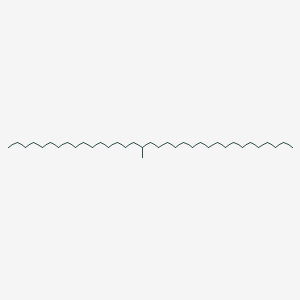
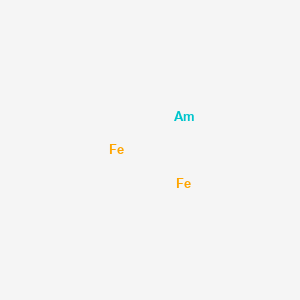
![3-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14622357.png)
![3-[(E)-Methyldiazenyl]heptan-3-ol](/img/structure/B14622364.png)
